Acetic acid;2,4-dimethoxyfluoranthen-8-ol
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Overview
Description
Acetic acid;2,4-dimethoxyfluoranthen-8-ol is a complex organic compound that combines the properties of acetic acid and fluoranthene derivatives. This compound is characterized by the presence of two methoxy groups and a hydroxyl group attached to the fluoranthene core, along with an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4-dimethoxyfluoranthen-8-ol typically involves multi-step organic reactions. One common method includes the initial formation of the fluoranthene core, followed by the introduction of methoxy groups through methylation reactions. The hydroxyl group can be introduced via hydroxylation reactions, and the acetic acid moiety can be attached through esterification or acylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,4-dimethoxyfluoranthen-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Acetic acid;2,4-dimethoxyfluoranthen-8-ol has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of acetic acid;2,4-dimethoxyfluoranthen-8-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The acetic acid moiety can participate in acid-base reactions, affecting the compound’s overall reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to acetic acid;2,4-dimethoxyfluoranthen-8-ol include other fluoranthene derivatives with different functional groups, such as:
- 2,4-dimethoxyfluoranthene
- 8-hydroxyfluoranthene
- Acetic acid;2,4-dimethoxyphenanthrene-8-ol
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of functional groups and their positions on the fluoranthene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88070-14-8 |
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Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
acetic acid;2,4-dimethoxyfluoranthen-8-ol |
InChI |
InChI=1S/C18H14O3.C2H4O2/c1-20-11-8-15-12-4-3-10(19)7-14(12)13-5-6-17(21-2)16(9-11)18(13)15;1-2(3)4/h3-9,19H,1-2H3;1H3,(H,3,4) |
InChI Key |
GWVOPNLUEQLDPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=C2C=C(C=C3C2=C(C=C1)C4=C3C=CC(=C4)O)OC |
Origin of Product |
United States |
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